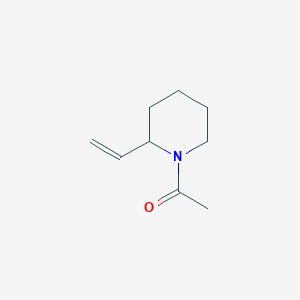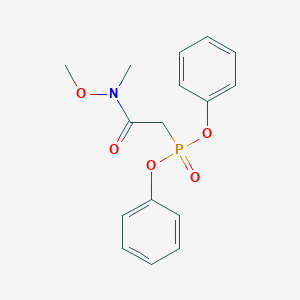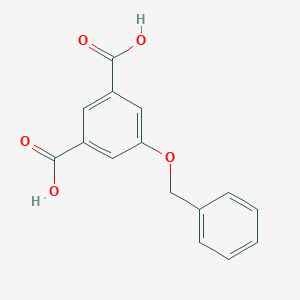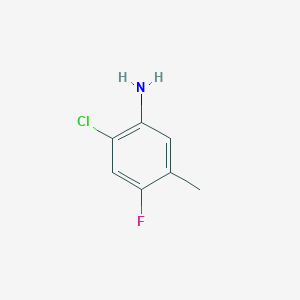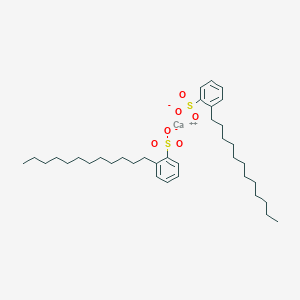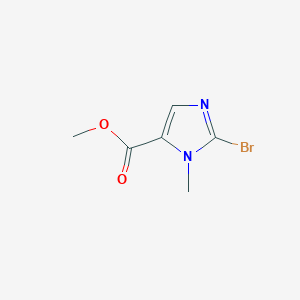![molecular formula C6H9NO4 B038703 [(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate CAS No. 117069-16-6](/img/structure/B38703.png)
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate is a chemical compound that has been widely used in scientific research due to its potential biological activities. This compound is a derivative of epoxide and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of [(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of inflammatory cytokines and prostaglandins. This compound has also been shown to have antifungal activity against certain fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. This compound has also been shown to have potential biological activities that make it a promising candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments. It may have toxic effects on certain cell types, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of [(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential use as a therapeutic agent for the treatment of cancer, inflammation, and fungal infections. Additionally, future studies could focus on the optimization of the synthesis method for this compound and the development of new derivatives with improved biological activities.
Conclusion:
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate is a promising compound that has potential biological activities, including antitumor, anti-inflammatory, and antifungal properties. It can be synthesized using different methods and has been used in various scientific research studies. However, its mechanism of action is not fully understood, and there are limitations to using this compound in lab experiments. Future studies could focus on further investigating its mechanism of action, exploring its potential therapeutic applications, and optimizing the synthesis method for this compound.
Métodos De Síntesis
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate can be synthesized using different methods. One of the commonly used methods is the reaction of epoxide with carbamoyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the carbamoyl chloride on the epoxide ring, resulting in the formation of [(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate.
Aplicaciones Científicas De Investigación
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate has been used in various scientific research studies due to its potential biological activities. It has been reported to possess antitumor, anti-inflammatory, and antifungal properties. This compound has been used in the development of new drugs for the treatment of cancer, inflammation, and fungal infections.
Propiedades
Número CAS |
117069-16-6 |
|---|---|
Nombre del producto |
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
[(2S,3R)-3-carbamoyloxiran-2-yl]methyl acetate |
InChI |
InChI=1S/C6H9NO4/c1-3(8)10-2-4-5(11-4)6(7)9/h4-5H,2H2,1H3,(H2,7,9)/t4-,5+/m0/s1 |
Clave InChI |
JBQNLMCPDCICES-CRCLSJGQSA-N |
SMILES isomérico |
CC(=O)OC[C@H]1[C@@H](O1)C(=O)N |
SMILES |
CC(=O)OCC1C(O1)C(=O)N |
SMILES canónico |
CC(=O)OCC1C(O1)C(=O)N |
Sinónimos |
Oxiranecarboxamide, 3-[(acetyloxy)methyl]-, (2R-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



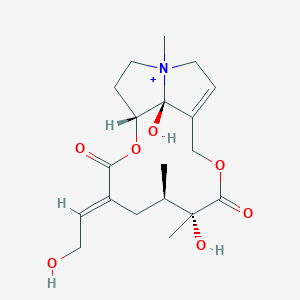
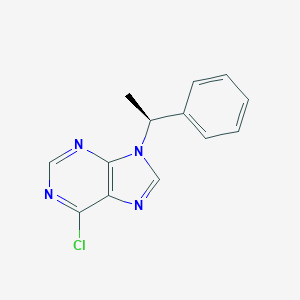
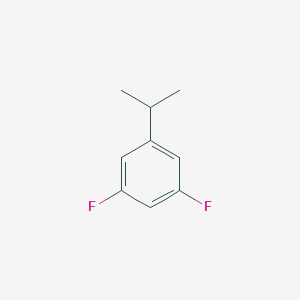
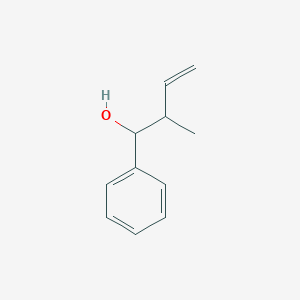
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
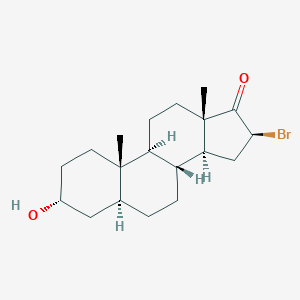
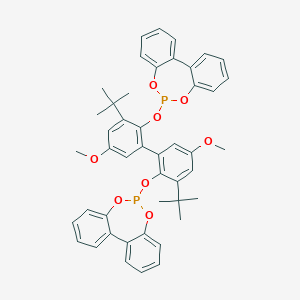
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
